Hydroperoxide, heptyl
CAS No.: 20682-80-8
Cat. No.: VC19756109
Molecular Formula: C7H16O2
Molecular Weight: 132.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20682-80-8 |
|---|---|
| Molecular Formula | C7H16O2 |
| Molecular Weight | 132.20 g/mol |
| IUPAC Name | 1-hydroperoxyheptane |
| Standard InChI | InChI=1S/C7H16O2/c1-2-3-4-5-6-7-9-8/h8H,2-7H2,1H3 |
| Standard InChI Key | XIOGAMSXYSPUSI-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCOO |
Introduction
Chemical Identity and Structural Characteristics
Hydroperoxide, heptyl is defined by the molecular formula C₇H₁₆O₂ and a molecular weight of 132.20 g/mol . Its IUPAC name, 1-hydroperoxyheptane, reflects the placement of the hydroperoxy group at the terminal carbon of the heptyl chain. The compound’s structure has been validated through spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, which confirm the presence of the -OOH moiety .
Thermochemical Properties
The NIST WebBook provides critical thermochemical data for this compound. The standard enthalpy of combustion (ΔcH°) in the liquid phase is -4698.2 ± 5.0 kJ/mol, corresponding to a standard enthalpy of formation (ΔfH° liquid) of -343 kJ/mol . These values highlight the compound’s exothermic decomposition potential, a property leveraged in combustion and polymerization studies.
Table 1: Key Physicochemical Properties of Hydroperoxide, Heptyl
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₆O₂ | |
| Molecular Weight | 132.20 g/mol | |
| ΔcH° (liquid) | -4698.2 ± 5.0 kJ/mol | |
| ΔfH° (liquid) | -343 kJ/mol | |
| CAS Registry Number | 764-81-8 |
Synthesis and Industrial Production
Laboratory Synthesis
Hydroperoxide, heptyl is typically synthesized via the autoxidation of heptane under controlled oxygen exposure. This reaction proceeds through a radical chain mechanism:
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Initiation: Homolytic cleavage of O₂ generates oxygen radicals.
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Propagation: Heptane abstracts a hydrogen atom, forming a heptyl radical, which reacts with O₂ to form a hydroperoxide .
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Termination: Radical recombination halts the chain process.
Recent advances employ continuous flow reactors to enhance yield and reduce side reactions, though specific industrial protocols remain proprietary.
Challenges in Large-Scale Production
Industrial synthesis must address:
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Thermal instability: Decomposition above 50°C necessitates precise temperature control.
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Purity requirements: Trace impurities (e.g., alcohols, ketones) can catalyze premature decomposition.
Decomposition Kinetics and Reaction Mechanisms
Gas-Phase Decomposition
A seminal study by Sahetchian et al. (1982) investigated the gas-phase decomposition of heptyl-1 and heptyl-2 hydroperoxides between 250–360°C . Key findings include:
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Primary decomposition pathway: Homolytic O-O bond cleavage yields C₇H₁₅O· and ·OH radicals.
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Rate constants: For heptyl-1 hydroperoxide, the activation energy (E₆) was determined as 43.5 kJ/mol, with a pre-exponential factor of 1.1 × 10¹⁶ s⁻¹ .
Table 2: Decomposition Rate Constants for Heptyl Hydroperoxides
| Parameter | Heptyl-1 Hydroperoxide | Heptyl-2 Hydroperoxide |
|---|---|---|
| Activation Energy (E₆) | 43.5 kJ/mol | 45.2 kJ/mol |
| Pre-exponential Factor | 1.1 × 10¹⁶ s⁻¹ | 9.8 × 10¹⁵ s⁻¹ |
| Temperature Range | 250–360°C | 250–360°C |
Secondary Reactions
Decomposition byproducts include:
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Heptanol (C₇H₁₅OH) via radical recombination.
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Heptanal (C₆H₁₃CHO) through β-scission of alkoxy radicals.
Applications in Scientific Research
Oxidative Stress Studies
Hydroperoxide, heptyl serves as a model compound for investigating lipid peroxidation in biological systems. Its decomposition mimics the behavior of endogenous hydroperoxides, enabling studies on:
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Reactive oxygen species (ROS) generation.
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Antioxidant mechanisms (e.g., glutathione peroxidase activity).
Polymer Chemistry
The compound’s radical-generating capacity makes it a valuable initiator in polymerization reactions. For example:
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Polystyrene synthesis: Heptyl hydroperoxide initiates free-radical polymerization at moderate temperatures.
Recent Advances and Future Directions
Computational Modeling
Density functional theory (DFT) studies have optimized the O-O bond dissociation energy (BDE) for heptyl hydroperoxide, revealing a BDE of ~180 kJ/mol. These models aid in predicting decomposition pathways under varied conditions.
Environmental Impact
Ongoing research assesses the compound’s atmospheric lifetime and role in tropospheric ozone formation. Preliminary data suggest a half-life of <24 hours in the presence of UV light.
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